Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro-
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Overview
Description
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and a dioxolane ring in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of quinoline derivatives using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of bromine and fluorine sources . The dioxolane ring is introduced through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Tetrahydrofuran (THF): Common solvent for reactions.
Bromine and Fluorine Sources: Used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological activity . The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole: Similar in structure but contains a thiazole ring instead of quinoline.
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde: Another derivative with a thiazole ring and different functional groups.
Uniqueness
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- is unique due to its combination of a quinoline core with bromine, fluorine, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
834884-26-3 |
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Molecular Formula |
C12H9BrFNO2 |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoroquinoline |
InChI |
InChI=1S/C12H9BrFNO2/c13-11-10(14)9(12-16-5-6-17-12)7-3-1-2-4-8(7)15-11/h1-4,12H,5-6H2 |
InChI Key |
FZJMOMVPPRWQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C(=NC3=CC=CC=C32)Br)F |
Origin of Product |
United States |
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